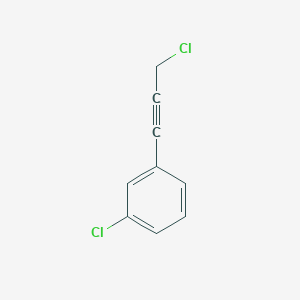![molecular formula C16H19NOS B2914437 (3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl)-(2-methylsulfanylphenyl)methanone CAS No. 2320576-08-5](/img/structure/B2914437.png)
(3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl)-(2-methylsulfanylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound appears to contain an 8-azabicyclo[3.2.1]octane scaffold . This is a structural motif found in a family of compounds known as tropane alkaloids, which are known to display a wide array of interesting biological activities .
Synthesis Analysis
The synthesis of compounds with an 8-azabicyclo[3.2.1]octane scaffold has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Molecular Structure Analysis
The 8-azabicyclo[3.2.1]octane scaffold is a bicyclic structure with a nitrogen atom incorporated into one of the rings . The exact structure of “(3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl)-(2-methylsulfanylphenyl)methanone” would depend on the specific locations of the methylidene and methylsulfanylphenyl groups.Mechanism of Action
The mechanism of action of “(3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl)-(2-methylsulfanylphenyl)methanone” would depend on its exact structure and the biological system in which it is acting. Tropane alkaloids, which contain a similar 8-azabicyclo[3.2.1]octane scaffold, are known to have a wide array of biological activities .
Future Directions
Research into the synthesis and properties of compounds with an 8-azabicyclo[3.2.1]octane scaffold is ongoing, given their interesting biological activities . Future work could involve the development of new synthetic methods, exploration of their biological activities, and investigation of their mechanisms of action.
properties
IUPAC Name |
(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-(2-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NOS/c1-11-9-12-7-8-13(10-11)17(12)16(18)14-5-3-4-6-15(14)19-2/h3-6,12-13H,1,7-10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQYKQWPJYPLGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N2C3CCC2CC(=C)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylidene-8-[2-(methylsulfanyl)benzoyl]-8-azabicyclo[3.2.1]octane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-(4-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanoyl)piperidine-4-carboxamide](/img/structure/B2914354.png)
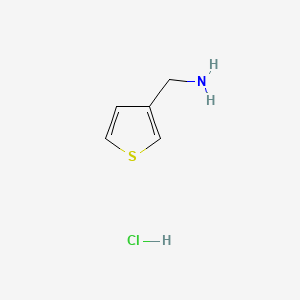
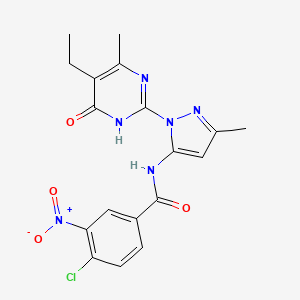
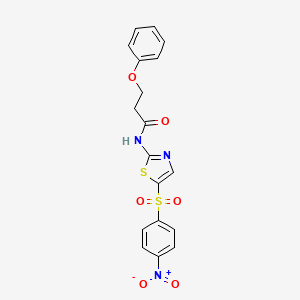
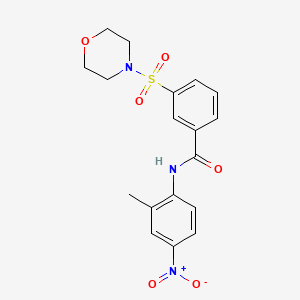

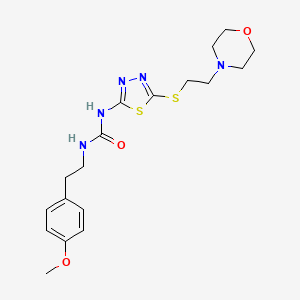

![[4-(2,2-Difluoroethoxy)pyridin-2-yl]-(4-prop-2-ynylpiperazin-1-yl)methanone](/img/structure/B2914366.png)
![3-fluoro-4-methoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2914368.png)
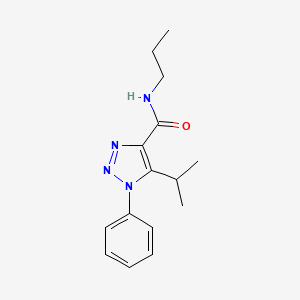
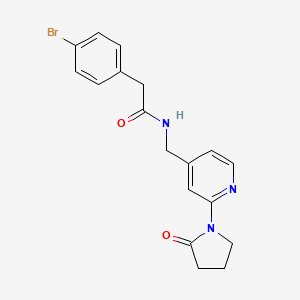
![5-Bromo-2-methylpyrazolo[1,5-a]pyridine](/img/structure/B2914373.png)
